molecular formula C11H21Cl2NO2 B609873 Unii-K2T93E812G CAS No. 444088-20-4

Unii-K2T93E812G

Cat. No. B609873
M. Wt: 270.194
InChI Key: UURLOFGVOWHFFG-VFCGZYQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD-217014 is a new GABA analog that inhibits (3)H-gabapentin binding to alpha(2)delta subunit of voltage-gated calcium channels in a concentration-dependent manner (K(i) = 18 nmol/l). PD-217014 is a potent alpha(2)delta ligand and possesses visceral analgesic activity. Potential for the treatment of overactive bladder (OAB), irritable bowel syndrome (IBS)

Scientific Research Applications

Nanoparticle Synthesis

Unii-K2T93E812G has been implicated in advancements in the synthesis of inorganic nanoparticles. This research area is crucial due to its significant impact on various industries, particularly in the development of new materials for electronics and other technologies (Cushing, Kolesnichenko, & O'Connor, 2004).

Transformation of Academic Research to Innovation

The compound is relevant in the context of translating scientific research into practical innovations. This process, as old as human civilization, encompasses various scientific discoveries turning into technological advancements, benefiting society at large (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Study of Uranium-Nitrogen Compounds

Unii-K2T93E812G is related to the study of uranium-nitrogen compounds, which has implications for the nuclear industry. This research includes examining phase compositions, crystallographic orientation, and the effects of various environmental factors on these compounds (Black, Miserque, Gouder, Havela, Rebizant, & Wastin, 2001).

Collaborative Scientific Work Environments

The compound is also significant in the development of collaborative work environments for large-scale scientific applications. This includes creating software and tools that facilitate remote job submission and file sharing among scientists working on complex projects (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Impact on Chemical Kinetics Education

In educational settings, Unii-K2T93E812G may influence the teaching methodologies in chemical kinetics. Studies have explored how different instructional methods, such as Explicit Scientific Inquiry Instruction, can enhance students' critical thinking skills in scientific subjects (Khusmawardani, Muntholib, & Yahmin, 2022).

Molecular Imaging and Nanomedicine

This compound plays a role in molecular imaging and nanomedicine, which are critical in assessing the health and environmental impacts of nanomaterials. The advancements in these fields have potential applications in diagnosing and treating diseases (Sutcliffe, 2011).

Innovation in Scientific and Technical Achievement

Unii-K2T93E812G is associated with efforts to accelerate the transformation of scientific and technical achievements into practical applications. This involves leveraging university research to address national economic construction and development challenges (Xian-guo, 2004).

properties

CAS RN

444088-20-4

Product Name

Unii-K2T93E812G

Molecular Formula

C11H21Cl2NO2

Molecular Weight

270.194

IUPAC Name

methyl 2-((1R,3r,5S)-3-(aminomethyl)bicyclo[3.2.0]heptan-3-yl)acetate dihydrochloride

InChI

InChI=1S/C11H19NO2.2ClH/c1-14-10(13)6-11(7-12)4-8-2-3-9(8)5-11;;/h8-9H,2-7,12H2,1H3;2*1H/t8-,9+,11+;;

InChI Key

UURLOFGVOWHFFG-VFCGZYQISA-N

SMILES

O=C(OC)C[C@]1(CN)C[C@@]2([H])CC[C@@]2([H])C1.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PD-217014;  PD 217014;  PD217014;  PD-217,014;  PD-217014 HCl.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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